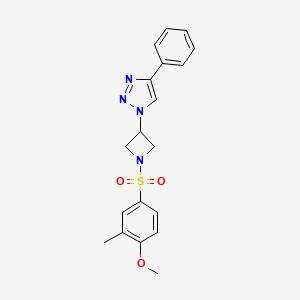

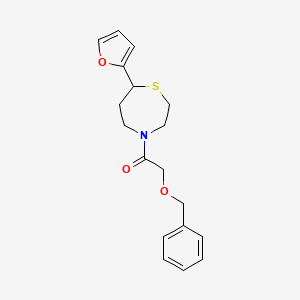

2-(苄氧基)-1-(7-(呋喃-2-基)-1,4-噻嗪烷-4-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

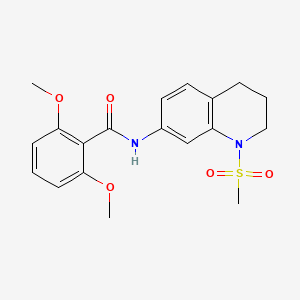

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur in the ring. The compound you mentioned seems to be a complex organic molecule that contains these structures.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazepan ring, the furan ring, and the benzyloxy group . Detailed structural analysis would require techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heteroatoms (oxygen in the furan ring, nitrogen and sulfur in the thiazepan ring) and the benzyloxy group . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar heterocyclic rings and the benzyloxy group could impact its solubility, boiling point, melting point, and other physical-chemical properties .作用机制

The mechanism of action of 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is not fully understood, but it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has also been reported to activate the p53 signaling pathway, which plays a crucial role in the regulation of cell cycle and apoptosis.

Biochemical and Physiological Effects:

2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In addition, 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has been reported to inhibit the replication of influenza A virus and herpes simplex virus type 1.

实验室实验的优点和局限性

2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has been shown to exhibit various biological activities, making it a versatile compound for studying different signaling pathways. However, 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone also has some limitations. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. In addition, the mechanism of action of 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is not fully elucidated, making it challenging to design experiments to study its effects.

未来方向

There are several future directions for the study of 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone. One direction is to investigate the safety and toxicity profiles of the compound, which will be crucial for its potential use in clinical applications. Another direction is to elucidate the mechanism of action of 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone, which will provide insights into its biological activities and potential therapeutic applications. Furthermore, the development of 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone derivatives with improved potency and selectivity will be an exciting area of research. Overall, 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has shown significant potential for various applications in medicinal chemistry, and further studies are warranted to fully explore its biological activities and potential therapeutic applications.

合成方法

The synthesis of 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone involves the reaction of 2-(benzyloxy)acetaldehyde with 7-(furan-2-yl)-1,4-thiazepane-4-carbonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone as a yellow solid. The synthesis of 2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has been reported in the literature, and various modifications have been made to improve the yield and purity of the compound.

科学研究应用

- 合成聚酯单体:呋喃-2,4-二羧酸 (2,4-FDCA) 是钾-2-呋喃酸歧化反应的副产物。单晶 X 射线分析表明,2,4-FDCA 具有更“线性”的特性,类似于对苯二甲酸 (TA)。这种结构相似性使其成为合成聚酯的有趣单体 .

- 生物质衍生的结构单元:呋喃-2-甲醛,包括呋喃-2-噻嗪烷酮,是绿色的 C1 结构单元。它们可以通过无配体光催化 C–C 键断裂合成生物活性喹唑啉-4(3H)-酮。值得注意的是,不需要保护羟基、羧基、酰胺或仲胺基 .

聚合物化学与材料科学

绿色化学与可持续合成

属性

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-phenylmethoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c20-18(14-21-13-15-5-2-1-3-6-15)19-9-8-17(23-12-10-19)16-7-4-11-22-16/h1-7,11,17H,8-10,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMPBAVNRWNPEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)COCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(3-nitrophenyl)-3H-isoindol-1-ylidene]prop-2-enamide](/img/structure/B2379857.png)

![Spirostan-2-one, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-O-beta-D-glucopyranosyl-(1-->4)-beta-D-galactopyranosyl)oxy]-6-hydroxy-, (3beta,5alpha,6beta,25R)-](/img/structure/B2379860.png)

![7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379871.png)